Validated Fragment Hit with Defined Binding Mode in CYP121 Crystal Structure
2-Amino-5-chlorobenzamide has been co-crystallized with Mycobacterium tuberculosis CYP121, confirming its specific binding mode as a fragment hit (PDB ID: 5EDT) [1]. Unlike unsubstituted benzamide or other simple fragments that may lack any observable binding or structural information, this compound's binding has been resolved by X-ray diffraction at a resolution of 2.45 Å [2]. This provides a direct, verifiable structural foundation for further optimization in drug discovery programs, in contrast to analogs for which no such experimental 3D binding data exists.
| Evidence Dimension | Experimental Binding Mode Confirmation |
|---|---|
| Target Compound Data | Co-crystal structure solved with CYP121 (PDB: 5EDT, Resolution: 2.45 Å) |
| Comparator Or Baseline | Unsubstituted benzamide or other simple fragments (e.g., non-chlorinated analogs) |
| Quantified Difference | Target compound: Validated binding pose with defined interactions; Comparator: No equivalent crystal structure or binding data reported in this context |
| Conditions | Crystal structure determination of M. tuberculosis CYP121 in complex with the ligand using X-ray diffraction |
Why This Matters
The existence of a high-resolution co-crystal structure provides a precise, actionable starting point for structure-based drug design, a distinct advantage over fragments lacking such validated 3D binding data.
- [1] Kavanagh, M. E., et al. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. J. Med. Chem. 2016, 59 (7), 3272–3302. View Source
- [2] RCSB Protein Data Bank. PDB ID: 5EDT. Crystal structure of Mycobacterium tuberculosis CYP121 in complex with LIG9 (2-Amino-5-chlorobenzamide). View Source
